molecular formula C16H19N3O5 B4582773 5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4582773
M. Wt: 333.34 g/mol
InChI Key: QEDIIZAYOXKCPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives are synthesized through various methods, including condensation reactions involving amino and carbonyl groups under specific conditions. For example, Ghaedi et al. (2015) demonstrated the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction. For instance, Minga (2005) described the crystal structure of a pyrazole derivative, highlighting its monoclinic space group and providing detailed geometric parameters (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactions, including cyclocondensation and Suzuki coupling, leading to various substituted pyrazoles with potential applications in pharmaceuticals and materials science. Arbačiauskienė et al. (2011) discussed the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles (Arbačiauskienė et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application and are determined using various analytical methods. The crystal and molecular structure analysis provides insights into the stability and reactivity of these compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential bioactivity, are key aspects of pyrazole derivatives. Their fungicidal and plant growth regulation activities, as reported by Minga (2005), demonstrate the diverse chemical properties and applications of these compounds (Minga, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

This compound falls within the class of pyrazole derivatives, which are known for their versatile applications in the synthesis of novel heterocyclic compounds. Research by Ghaedi et al. (2015) highlights an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the compound's utility in creating new N-fused heterocycles in good yields Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015.

Structural and Spectral Analysis

The structural and spectral characteristics of pyrazole derivatives, including those similar to the compound , have been extensively studied. For instance, a study by Viveka et al. (2016) on a similar pyrazole-4-carboxylic acid derivative provides insight into its combined experimental and theoretical analyses, including 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques. These studies contribute to a deeper understanding of the molecular structure and electronic properties of such compounds Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016.

Biological Activity Potential

Although the specific compound has not been directly linked to biological activities, research on related pyrazole derivatives indicates potential in this area. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, suggesting that similar structures could also possess significant biological properties Hafez, El-Gazzar, & Al-Hussain, 2016.

Material Science Applications

Pyrazole derivatives have also found applications in material science, particularly in the synthesis of coordination polymers with potential electronic and photonic properties. A study by Cheng et al. (2017) discusses the synthesis and structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, highlighting the versatility of pyrazole-based compounds in designing new materials Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017.

properties

IUPAC Name

5-[1-(2,5-dimethoxyphenyl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-9(11-7-10(23-3)5-6-13(11)24-4)18-15(20)14-12(16(21)22)8-17-19(14)2/h5-9H,1-4H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDIIZAYOXKCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(2,5-dimethoxyphenyl)ethyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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